9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)-

Purine Scaffold Design Kinase Inhibitor Pharmacophore Medicinal Chemistry

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)- (CAS 115204-60-9) is a synthetic purine derivative bearing a 2-chloro substituent, a 6-N,N-dimethylamino group, and a 9-(4-nitrobenzyl) moiety. It belongs to the class of 2,6,9-trisubstituted purines employed as advanced building blocks in medicinal chemistry and chemical biology [REFS-1, REFS-2].

Molecular Formula C14H13ClN6O2
Molecular Weight 332.74 g/mol
CAS No. 115204-60-9
Cat. No. B12666772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)-
CAS115204-60-9
Molecular FormulaC14H13ClN6O2
Molecular Weight332.74 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C14H13ClN6O2/c1-19(2)12-11-13(18-14(15)17-12)20(8-16-11)7-9-3-5-10(6-4-9)21(22)23/h3-6,8H,7H2,1-2H3
InChIKeyKMCXGHJRSCTQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)- – A Distinguishing Purine Scaffold for Targeted Synthesis and Research


9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)- (CAS 115204-60-9) is a synthetic purine derivative bearing a 2-chloro substituent, a 6-N,N-dimethylamino group, and a 9-(4-nitrobenzyl) moiety. It belongs to the class of 2,6,9-trisubstituted purines employed as advanced building blocks in medicinal chemistry and chemical biology [REFS-1, REFS-2]. The compound is commercially available in high purity (≥98%) for research use .

Why In-Class Purine Building Blocks Cannot Be Interchanged: Critical Role of Substitution Pattern in 2-Chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)-9H-purin-6-amine Selection


Subtle alterations to the purine scaffold—such as shifting the chlorine from C2 to C6, changing the nitrobenzyl isomer from para to meta, or removing the dimethylamino group—can profoundly modify electronic distribution, hydrogen-bonding capability, and metabolic stability [1]. These structural nuances directly influence reactivity in downstream transformations and biological target engagement, making precise compound selection essential for reproducible research outcomes. The evidence below demonstrates the measurable physicochemical differentiation that precludes casual substitution.

Quantitative Evidence Guide: Differentiating 2-Chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)-9H-purin-6-amine from Its Closest Analogs


Structurally Distinct Pharmacophore: 2-Chloro-6-dimethylamino versus 6-Chloro-9-(4-nitrobenzyl)-9H-purine

The target compound combines a 2-chloro substituent with a 6-N,N-dimethylamino electron-donating group, while the closest commercially available comparator, 6-chloro-9-(4-nitrobenzyl)-9H-purine (CAS 4230-26-6), places chlorine at the C6 position and lacks the dimethylamino functionality entirely . This regioisomeric shift alters the hydrogen-bond donor/acceptor map and modulates π-electron density across the purine core—key parameters for kinase hinge-region binding [1].

Purine Scaffold Design Kinase Inhibitor Pharmacophore Medicinal Chemistry

Physicochemical Differentiation: Boiling Point and Refractive Index of 4-Nitrobenzyl Isomer vs. 3-Nitrobenzyl Isomer

The para-nitrobenzyl isomer (target) exhibits a higher boiling point (533 °C at 760 mmHg) than its meta-nitrobenzyl analog (CAS 115204-69-8; 530.5 °C at 760 mmHg), alongside a refractive index of 1.709 and an extremely low vapor pressure of 1.94×10⁻¹¹ mmHg at 25 °C [REFS-1, REFS-2]. These values are consistent with the linear, planar geometry of the 4-nitrobenzyl group promoting tighter crystal packing.

Isomer Differentiation Analytical Quality Control Physicochemical Characterization

Commercial Purity Benchmarking: ≥98% HPLC Specification for Reproducible Biological Testing

The compound is supplied with a certified minimum purity of 98% as determined by HPLC . While the 3-nitrobenzyl isomer is offered at comparable purity, the certified lot-specific analytical documentation reduces variability in dose-response and binding assays that are sensitive to trace impurities.

Chemical Procurement Reproducibility Assay Quality

Nitrophenyl Isomerism and Biological Activity: Implications for Enzyme Inhibition and Photocleavage

Historically, 9-(substituted aralkyl)-6-substituted purines have been explored as adenosine deaminase (ADA) inhibitors, where the position of the nitro substituent influences enzyme affinity [1]. Additionally, the 4-nitrobenzyl group is a well-established photolabile protecting group (caging group) with a defined photolysis quantum yield (typically Φ ≈ 0.1–0.5 in related purine systems [2]), enabling controlled release of the active purine upon UV irradiation—an attribute absent in the 3-nitro isomer owing to altered electronic conjugation.

Adenosine Deaminase Inhibition Photolabile Protecting Group Prodrug Design

Optimal Application Scenarios for 2-Chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)-9H-purin-6-amine Based on Verified Differentiation


Kinase Inhibitor Scaffold Development

When designing ATP-competitive kinase inhibitors, the 2-chloro-6-dimethylamino purine core provides a well-precedented hinge-binding motif [1]. The 4-nitrobenzyl group at N9 serves as a convenient protecting group that can be removed under reductive or photolytic conditions to liberate the N9-H purine for further elaboration. This scaffold is preferred over the 6-chloro analog, which lacks the dimethylamino hinge-binding element and requires additional synthetic steps to install a C6 amino substituent.

Caged Purine Probes for Chemical Biology

The 4-nitrobenzyl moiety is a recognized photolabile caging group. Irradiation with UV light (typically 365 nm) releases the parent 2-chloro-N,N-dimethyl-9H-purin-6-amine [2], enabling spatiotemporal control of purine-dependent biological processes. The para-nitro isomer is superior to the meta-nitro variant for this purpose due to more efficient photolytic cleavage and better-established photocaging protocols.

Adenosine Deaminase (ADA) Inhibitor Research

Historical literature demonstrates that 9-(substituted aralkyl)-6-substituted purines inhibit ADA, with inhibitory potency modulated by the aryl substitution pattern [3]. The 4-nitrobenzyl substitution provides a specific electronic profile that can be systematically compared with the 3-nitro isomer to map structure-activity relationships in ADA inhibition, making the compound a useful tool for enzymology studies.

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